Cas no 1963633-66-0 (3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid)

3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a halogenated isoxazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a bromo- and chloro-substituted phenyl ring coupled with a methylisoxazole carboxylic acid moiety, offering versatility as a synthetic intermediate. The presence of multiple halogens enhances reactivity for further functionalization, while the isoxazole core contributes to stability and bioactivity. This compound is particularly valuable in the development of bioactive molecules, including enzyme inhibitors or receptor modulators. Its well-defined chemical properties and purity make it suitable for precise organic synthesis and structure-activity relationship studies.
3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid structure
1963633-66-0 structure
Product Name:3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
CAS No:1963633-66-0
MF:C11H7BrClNO3
MW:316.535181283951
CID:5837377
PubChem ID:108398634
Update Time:2026-03-11

3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid
    • 1963633-66-0
    • MFCD31439285
    • EN300-716942
    • 3-(4-bromo-3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
    • SY332572
    • Inchi: 1S/C11H7BrClNO3/c1-5-9(11(15)16)10(14-17-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16)
    • InChI Key: MZBJOADMIXOSFP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1Cl)C1C(C(=O)O)=C(C)ON=1

Computed Properties

  • Exact Mass: 314.92978g/mol
  • Monoisotopic Mass: 314.92978g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 63.3Ų

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EN300-716942-1.0g
3-(4-bromo-3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
1963633-66-0
1g
$0.0 2023-06-06
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY332572-1g
3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic Acid
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3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid Related Literature

Additional information on 3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Comprehensive Analysis of 3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS No. 1963633-66-0)

3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS No. 1963633-66-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic carboxylic acid derivative features a unique isoxazole ring system coupled with halogen-substituted phenyl groups, making it a valuable intermediate for drug discovery and material science applications. The presence of both bromine and chlorine atoms enhances its reactivity profile, enabling diverse synthetic transformations.

In recent years, the demand for halogenated isoxazole derivatives has surged due to their role in developing targeted therapies and crop protection agents. Researchers frequently search for "synthesis of 3-(4-Bromo-3-chlorophenyl)isoxazole derivatives" or "biological activity of halogenated isoxazoles," reflecting the compound's relevance in modern chemistry. Its structural motif aligns with current trends in fragment-based drug design, where small molecular fragments like 5-methylisoxazole-4-carboxylic acid serve as building blocks for larger bioactive molecules.

The compound's CAS No. 1963633-66-0 is often referenced in patent literature for kinase inhibitor development, particularly in oncology research. A 2023 study highlighted its potential as a scaffold for anti-inflammatory agents, addressing growing interest in "non-steroidal anti-inflammatory drug (NSAID) alternatives." The 4-carboxylic acid moiety allows for salt formation or esterification, expanding its utility in prodrug strategies – a hot topic in pharmaceutical formulation.

From a synthetic chemistry perspective, 3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid exemplifies the rising importance of halogen dance reactions in medicinal chemistry. Laboratory protocols often focus on "purification methods for bromo-chloro phenyl compounds" or "isoxazole ring stability under acidic conditions," reflecting practical challenges in handling this intermediate. Analytical techniques like HPLC-MS and NMR spectroscopy are crucial for characterizing this compound, as evidenced by numerous forum discussions about "peak identification in isoxazole derivatives."

Environmental considerations have also shaped research around this compound. The bromine-chlorine substitution pattern raises questions about "biodegradability of halogenated aromatics" – a trending topic in green chemistry circles. Recent innovations in catalytic debromination methods have made this compound more attractive for sustainable applications. Furthermore, its potential as a fluorescent probe precursor aligns with the booming bioimaging market, where researchers seek "isoxazole-based sensors for cellular imaging."

In material science, the π-conjugated system of 3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid has been explored for organic electronic materials. Its ability to participate in cross-coupling reactions makes it valuable for constructing molecular wires or OLED intermediates. Industry reports frequently mention "halogenated isoxazoles in optoelectronics" as an emerging research area, particularly for flexible display technologies.

The compound's stability profile has been extensively documented, with particular attention to "storage conditions for acid-sensitive isoxazoles." Proper handling requires consideration of its carboxylic acid group reactivity, especially in solid-phase synthesis applications. Recent advances in microwave-assisted synthesis have improved yields for derivatives of this compound, addressing common search queries like "time-efficient isoxazole preparation."

As regulatory landscapes evolve, the pharmaceutical industry shows growing interest in "ICH-compliant characterization of isoxazole APIs." The defined structure of CAS No. 1963633-66-0 facilitates quality control during drug development, particularly for genotoxic impurity assessment. Its well-documented spectral data (available in major chemical databases) supports the current push for open science in synthetic chemistry.

Looking ahead, 3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid continues to inspire innovation across multiple disciplines. Whether as a pharmacophore in drug discovery or a versatile synthon in materials research, this compound exemplifies the convergence of structural complexity and practical utility in modern chemistry. Its ongoing applications will likely expand as researchers explore "new reactions for functionalized isoxazoles" and "computational modeling of halogen interactions" – two rapidly growing areas in molecular design.

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